molecular formula C8H6N4O B1267807 2-Amino-6-methoxypyridine-3,5-dicarbonitrile CAS No. 36926-81-5

2-Amino-6-methoxypyridine-3,5-dicarbonitrile

Cat. No. B1267807
CAS RN: 36926-81-5
M. Wt: 174.16 g/mol
InChI Key: HTEUKHLMAXXMMD-UHFFFAOYSA-N
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Description

2-Amino-6-methoxypyridine-3,5-dicarbonitrile is an important organic intermediate. It can be used in agrochemical, pharmaceutical, and dyestuff fields .


Molecular Structure Analysis

The molecular weight of 2-Amino-6-methoxypyridine-3,5-dicarbonitrile is 174.16 . The InChI code is 1S/C8H6N4O/c1-13-8-6(4-10)2-5(3-9)7(11)12-8/h2H,1H3,(H2,11,12) .

Scientific Research Applications

Agrochemical Research

2-Amino-6-methoxypyridine-3,5-dicarbonitrile: is an important intermediate in the synthesis of agrochemicals . Its structure allows for the creation of compounds that can be used in the development of new pesticides and herbicides. Researchers are exploring its use in creating substances that target specific pests without affecting other organisms, leading to more environmentally friendly agricultural practices.

Pharmaceutical Development

In the pharmaceutical industry, this compound serves as a building block for the synthesis of various drugs . Its derivatives are being studied for their potential therapeutic effects, including antiviral, antibacterial, and anti-inflammatory properties. The compound’s ability to bind with other molecules makes it valuable for designing drugs with targeted delivery mechanisms.

Dyestuff Field

The chemical structure of 2-Amino-6-methoxypyridine-3,5-dicarbonitrile lends itself to the creation of novel dyes . It is being used to develop new colorants with unique properties, such as increased stability and brightness. These dyes have potential applications in textiles, inks, and coatings, enhancing the quality and durability of the final products.

properties

IUPAC Name

2-amino-6-methoxypyridine-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O/c1-13-8-6(4-10)2-5(3-9)7(11)12-8/h2H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEUKHLMAXXMMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=N1)N)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304326
Record name 2-amino-6-methoxypyridine-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-methoxypyridine-3,5-dicarbonitrile

CAS RN

36926-81-5
Record name NSC165418
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165418
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-6-methoxypyridine-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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